molecular formula C9H10N2O2S B14456988 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 73532-98-6

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol

Katalognummer: B14456988
CAS-Nummer: 73532-98-6
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: IMEOASMPBMUXOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features an amino group at the 2-position and an ethan-1-ol group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to form the benzothiazole core . The ethan-1-ol group can be introduced through further reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzothiazole derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol group, which confer distinct chemical and biological properties. The ethan-1-ol group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Eigenschaften

CAS-Nummer

73532-98-6

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethanol

InChI

InChI=1S/C9H10N2O2S/c10-9-11-7-2-1-6(13-4-3-12)5-8(7)14-9/h1-2,5,12H,3-4H2,(H2,10,11)

InChI-Schlüssel

IMEOASMPBMUXOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OCCO)SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.